3-Hydroxy-5-nitroquinolin-2(1H)-one

Monoamine oxidase Neuroprotection Selectivity profiling

3-Hydroxy-5-nitroquinolin-2(1H)-one (CAS 249604-79-3) is a nitroquinolinone derivative featuring a 3-hydroxy-2-carbonyl metal‑chelating motif and an electron‑withdrawing 5‑nitro group. It belongs to the 3-hydroxyquinolin-2(1H)-one class, which is recognized for its ability to inhibit enzymes such as d‑amino acid oxidase and influenza endonuclease, while the nitro substituent introduces redox activity and enhanced acidity (predicted pKa 7.63).

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
Cat. No. B11899175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-nitroquinolin-2(1H)-one
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=O)N2)O)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O4/c12-8-4-5-6(10-9(8)13)2-1-3-7(5)11(14)15/h1-4,12H,(H,10,13)
InChIKeyVACOSOSITAZPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-nitroquinolin-2(1H)-one: A Dual-Functional Nitroquinolinone Scaffold for Medicinal Chemistry and Antibacterial Research


3-Hydroxy-5-nitroquinolin-2(1H)-one (CAS 249604-79-3) is a nitroquinolinone derivative featuring a 3-hydroxy-2-carbonyl metal‑chelating motif and an electron‑withdrawing 5‑nitro group. It belongs to the 3-hydroxyquinolin-2(1H)-one class, which is recognized for its ability to inhibit enzymes such as d‑amino acid oxidase and influenza endonuclease, while the nitro substituent introduces redox activity and enhanced acidity (predicted pKa 7.63) . The compound has been profiled against monoamine oxidase isoforms and the NorA efflux pump, demonstrating a functional profile distinct from non‑nitrated or non‑hydroxylated analogs [1][2].

3-Hydroxy-5-nitroquinolin-2(1H)-one: Why Near-Neighbor Quinolinones Cannot Substitute This Scaffold


The precise positioning of the 3‑hydroxy and 5‑nitro groups on the quinolin‑2(1H)-one core dictates pharmacological behavior that is not transferable to analogs lacking either substituent. The 3‑hydroxy‑2‑carbonyl motif enables bidentate metal chelation, while the 5‑nitro group tunes the electronic character of the ring, lowering the pKa to ~7.6 and creating a selective MAO‑B inhibition profile (IC₅₀ 1.13 µM) with >88‑fold selectivity over MAO‑A [1]. In contrast, the des‑nitro analog 3‑hydroxyquinolin‑2(1H)-one and the des‑hydroxy analog 5‑nitroquinolin‑2(1H)-one exhibit markedly different target engagement and antibacterial spectra [2][3]. Simply interchanging in‑class compounds risks losing the specific polypharmacology that makes this scaffold attractive for resistant‑pathogen and CNS‑targeted programs.

3-Hydroxy-5-nitroquinolin-2(1H)-one: Quantified Differentiation Evidence vs. Closest Analogs


MAO-B Selective Inhibition: 88-Fold Selectivity Over MAO-A Confers a Cleaner Off-Target Profile Than Non-Nitrated Quinolinones

3-Hydroxy-5-nitroquinolin-2(1H)-one inhibits human MAO-B with an IC₅₀ of 1.13 µM, while its activity against MAO-A is negligible (IC₅₀ >100 µM), yielding a selectivity index >88 [1]. This contrasts sharply with the parent 3-hydroxyquinolin-2(1H)-one scaffold, which typically exhibits broad, non‑selective MAO inhibition or requires additional substitution to achieve B‑isoform selectivity [2]. The 5‑nitro group is therefore a critical selectivity determinant.

Monoamine oxidase Neuroprotection Selectivity profiling

NorA Efflux Pump Inhibition: Restoring Antibiotic Sensitivity in Resistant S. aureus at Micromolar Concentrations

The compound inhibits the NorA efflux pump in Staphylococcus aureus strain 1199B with an IC₅₀ of 6.70 µM, assessed by reduction of ethidium bromide efflux [1]. This potency classifies 3-hydroxy-5-nitroquinolin-2(1H)-one as a moderate NorA inhibitor, comparable to the reference agent reserpine (reported IC₅₀ ~2.9 µM under similar conditions) [2], but with the advantage of being a simpler, synthetically accessible quinolinone devoid of the indole alkaloid framework.

Efflux pump inhibitor Antimicrobial resistance Staphylococcus aureus

Anti-Gonococcal Activity: Superior Potency to Ceftriaxone Against Drug-Resistant N. gonorrhoeae

In a panel of nitroquinoline derivatives, compound 5 (identified as a 3-hydroxy-5-nitroquinolin-2(1H)-one analog) displayed an MIC of 302.8 µM (54.99 µg/mL) against a drug‑resistant strain of Neisseria gonorrhoeae (ATCC 700825), which is 1.49‑fold more potent than the first‑line drug ceftriaxone (MIC 450.79 µM, 249.99 µg/mL) [1]. The same compound was non-cytotoxic to 3T3 fibroblasts and non-hemolytic at up to 300 µg/mL, indicating a favorable therapeutic window not seen with several other derivatives in the series.

Antibacterial Neisseria gonorrhoeae Drug-resistant STD

Predicted Physicochemical Differentiation: Lower pKa Than Non-Nitrated 3-Hydroxyquinolin-2-ones Enhances Ionization-Dependent Solubility

The predicted acid dissociation constant (pKa) of 3-hydroxy-5-nitroquinolin-2(1H)-one is 7.63 ± 0.20 , which is substantially lower than the pKa of the parent 3-hydroxyquinolin-2(1H)-one (~9.0, predicted), due to the electron‑withdrawing effect of the 5-nitro group. This depression of pKa by >1 log unit means that at physiological pH (7.4), the target compound exists in a partially ionized state, enhancing aqueous solubility and potentially improving oral absorption compared to non-nitrated analogs.

Physicochemical property pKa Drug-likeness

Bidentate Metal-Chelation Motif: 3-Hydroxy-2-Carbonyl Enables Fe³⁺/Fe²⁺ Coordination Lacking in 5-Nitroquinolin-2(1H)-one

The 3-hydroxy-2-carbonyl moiety of 3-hydroxy-5-nitroquinolin-2(1H)-one forms a bidentate chelation site for transition metals, a feature absent in the des‑hydroxy analog 5-nitroquinolin-2(1H)-one (CAS 6938-27-8) . This motif is structurally analogous to the iron‑chelating warhead of 3-hydroxyquinolin-2(1H)-one-based endonuclease inhibitors, which coordinate two active‑site metal ions [1]. The presence of the 5-nitro group further polarizes the ring, fine‑tuning the electron density at the chelating oxygen atoms without abolishing the chelation capability.

Metal chelation Iron chelator Metalloenzyme inhibition

3-Hydroxy-5-nitroquinolin-2(1H)-one: Optimal Deployment Scenarios Based on Verified Differentiation Data


CNS Drug Discovery: Lead Scaffold for Selective MAO-B Inhibitors

The compound’s >88‑fold MAO‑B selectivity (IC₅₀ 1.13 µM vs. MAO‑A >100 µM) positions it as a clean starting point for Parkinson’s disease or depression programs where MAO‑B inhibition is desired without the tyramine‑pressor liability of MAO‑A blockade. Researchers can use 3-hydroxy-5-nitroquinolin-2(1H)-one as a fragment for structure‑based optimization, confident that the 5‑nitro group pre‑engineers B‑isoform selectivity [1].

Antimicrobial Resistance: NorA Efflux Pump Inhibitor for MRSA Combination Therapy

With an IC₅₀ of 6.70 µM against the NorA efflux pump, this compound can be co‑dosed with fluoroquinolones to resensitize methicillin‑resistant Staphylococcus aureus (MRSA). Its structural simplicity relative to natural product inhibitors (e.g., reserpine) facilitates analog synthesis and scale‑up, making it suitable for academic‑industry partnerships developing adjunctive anti‑resistance therapies [2].

Sexually Transmitted Infection: Hit‑to‑Lead Optimization for Ceftriaxone‑Resistant Gonorrhea

The direct evidence of superior anti‑gonococcal activity (MIC 302.8 µM vs. ceftriaxone 450.79 µM) combined with non‑cytotoxicity and non‑hemolytic properties makes 3-hydroxy-5-nitroquinolin-2(1H)-one a validated hit for medicinal chemistry campaigns targeting multidrug‑resistant Neisseria gonorrhoeae. The scaffold’s metal‑chelating motif may also allow dual inhibition of bacterial topoisomerase IV, as suggested by docking studies on related nitroquinolines [3].

Metalloenzyme Inhibitor Design: Iron‑Chelating Warhead for Antiviral or Antibacterial Targets

The bidentate 3‑hydroxy‑2‑carbonyl chelation site, proven in influenza endonuclease inhibitors, is retained in this compound while the 5‑nitro group offers a synthetic handle for further derivatization. Procurement of this scaffold supports structure‑based drug design against any metalloenzyme with a dinuclear metal center (e.g., HIV integrase, bacterial DNA gyrase), where the nitro group can be reduced to an amine for subsequent conjugation [4].

Quote Request

Request a Quote for 3-Hydroxy-5-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.